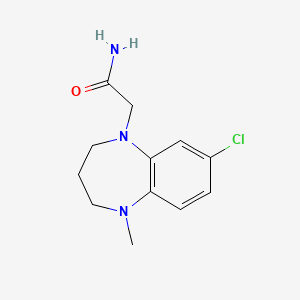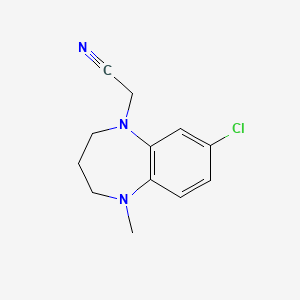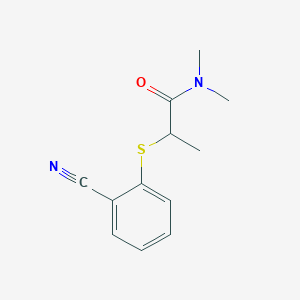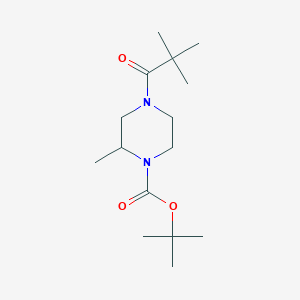
Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate, also known as TMC-1, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that is commonly used in the field of medicinal chemistry as a potential drug candidate due to its unique properties.
Wirkmechanismus
The exact mechanism of action of Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting specific enzymes or receptors that are involved in the disease process. For example, Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can help to increase the levels of acetylcholine, which is important for memory and learning.
Biochemical and Physiological Effects:
Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which can help to protect cells from oxidative stress. Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level, which makes it ideal for use in medicinal chemistry research. However, there are also some limitations to using Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate in lab experiments. For example, it can be difficult to obtain large quantities of Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate. One potential direction is to investigate its potential as a treatment for other diseases, such as multiple sclerosis or Huntington's disease. Another direction is to explore the use of Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate in combination with other drugs, to determine whether it can enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate and its potential side effects.
Synthesemethoden
Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate can be synthesized by reacting 2,2-dimethylpropanoyl chloride with tert-butyl 4-aminopiperazine-1-carboxylate in the presence of a base such as triethylamine. The reaction yields Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate as a white solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate has been widely used in scientific research as a potential drug candidate for various diseases. It has been studied for its potential in treating cancer, Alzheimer's disease, and Parkinson's disease. Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate has also been investigated for its antifungal and antibacterial properties.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-11-10-16(12(18)14(2,3)4)8-9-17(11)13(19)20-15(5,6)7/h11H,8-10H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUFYZPFRYBMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2,2-dimethylpropanoyl)-2-methylpiperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7592411.png)
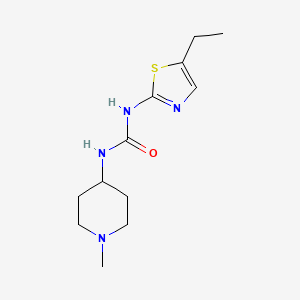

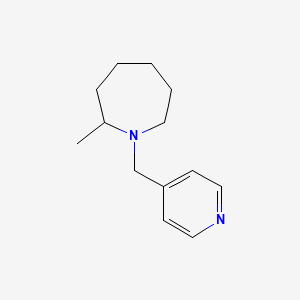
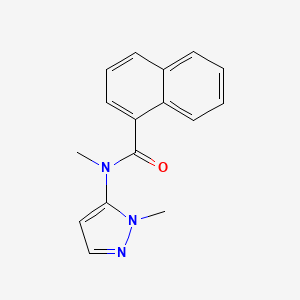
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)

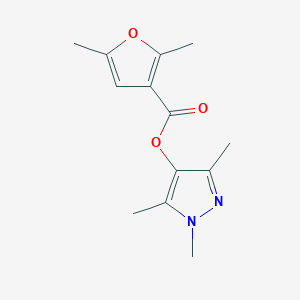
![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)
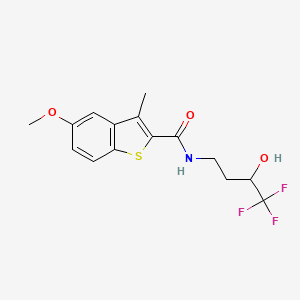
![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)
